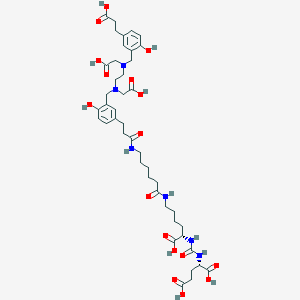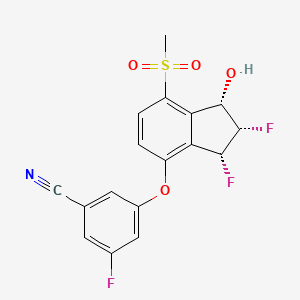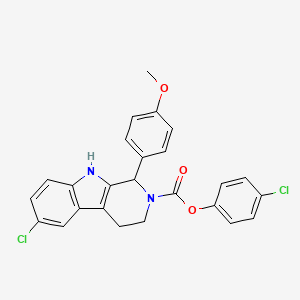
RA-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis of similar compounds suggests that they crystallize with half a molecule in the asymmetric unit . The whole molecule is generated by twofold rotation symmetry, the twofold axis bisecting the central benzene ring . The outer benzene rings are inclined to each other and to the central benzene ring .科学的研究の応用
生体医用アプリケーション:キレート療法
RA-2は、生物医学的用途においてラジウムと安定なキレート錯体を形成する可能性について検討されています {svg_1}. これは、特に、ラジウムの安定なキレート化が、放射性同位体を骨以外の疾患部位に誘導するために不可欠である、転移性がんの標的アルファ療法の文脈において重要です {svg_2}.
薬理学:KCa2/3チャネルのモジュレーション
薬理学的研究において、this compoundは、KCa2/3チャネルの選択的パンネガティブゲーティングモジュレーターとして同定されています {svg_3}. This compoundは、心血管および神経疾患の文脈において重要な、ヒトKCa3.1およびヒトKCa2チャネルの3つのサブタイプの両方に対して、in vitroおよびin vivoで強力に阻害することが示されています {svg_4}.
がん治療:放射線療法
This compoundのような化合物によってキレート化されることができるラジウムは、主にがん治療のために、医学においてアルファ粒子を放射します {svg_5}. アルファ粒子は核反応を開始するために使用することができ、ラジウムの娘核種のガンマ線は腫瘍を標的にするために使用されてきました {svg_6}.
材料科学:結晶構造解析
This compoundの構造アナログは、材料科学において、分子間相互作用や特性を理解するために重要な、結晶構造解析の対象となっています {svg_7} {svg_8}. このような解析は、特定の特性と用途を持つ新素材の開発に貢献しています。
化学合成:中間体化合物
This compoundは、化学合成プロセスの中間体化合物として機能します。 This compoundの分子構造は、さまざまな科学的用途のために、より複雑な分子の合成に使用できるさまざまな誘導体の作成を可能にします {svg_9}.
ナノテクノロジー:薬物送達システム
This compoundは、pH感受性抗がん剤の制御された送達システムの担体として使用される、ナノ複合材料における役割について研究されています {svg_10}. この用途は、化学療法の有効性を向上させることができる標的薬物送達メカニズムの開発において極めて重要です。
作用機序
Target of Action
The primary targets of 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) are the calcium-activated potassium channels KCa2.3 and KCa3.1 . These channels play a crucial role in regulating the membrane potential and calcium signaling of cells, which are essential for various physiological processes.
Mode of Action
1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) acts as a potent negative modulator of the KCa2.3 and KCa3.1 channels . It inhibits these channels by shifting the concentration-response curve for calcium activation to the right . This means that a higher concentration of calcium is required to activate the channels, thereby reducing their activity.
Biochemical Pathways
The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) affects various biochemical pathways. For instance, it can inhibit the currents induced by SKA 31, a compound that activates KCa2 and KCa3.1 channels . It can also inhibit TRAM 34-insensitive KCa2 currents . The exact downstream effects of these actions on biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
It is soluble in dmso and ethanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) has various molecular and cellular effects. For example, it can reduce the heart rate in mice in a KCa3.1-dependent manner . This suggests that it may have potential therapeutic applications in conditions where KCa2.3 and KCa3.1 channels are implicated.
特性
IUPAC Name |
[3-[(3-fluoro-4-hydroxybenzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZKRECPKXTNAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: RA-2 primarily targets small/intermediate conductance KCa channels (KCa2/3), specifically the human KCa3.1 channel and all three human KCa2 subtypes with similar potencies. []
A: this compound acts as a negative-gating modulator of KCa2/3 channels. It binds to the channel and inhibits its opening, effectively reducing potassium ion (K+) flow across the cell membrane. []
A: By inhibiting KCa2/3 channels, this compound prevents membrane hyperpolarization, which is the process of making the cell membrane more negatively charged. This, in turn, affects various cellular functions regulated by KCa2/3 channels, such as smooth muscle relaxation and neurotransmitter release. []
A: this compound inhibits bradykinin-induced EDH-type relaxation in porcine coronary arteries. This suggests that this compound might be useful in studying the role of KCa2/3 channels in vascular relaxation and blood pressure regulation. []
A: Intraperitoneal administration of this compound in mice caused a significant decrease in heart rate (bradycardia), an effect absent in KCa3.1 knockout mice. This finding indicates that this compound's bradycardic effect is mediated through the inhibition of KCa3.1 channels. []
A: The molecular formula of this compound is C22H16F2O8, and its molecular weight is 446.36 g/mol. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)


![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)
![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

